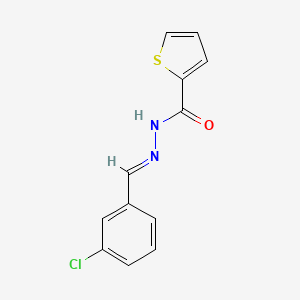![molecular formula C13H15N3O2 B11673798 ethyl (2Z)-2-[(1-methyl-1H-indol-3-yl)methylidene]hydrazinecarboxylate](/img/structure/B11673798.png)
ethyl (2Z)-2-[(1-methyl-1H-indol-3-yl)methylidene]hydrazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2Z)-2-[(1-methyl-1H-indol-3-yl)methylidene]hydrazinecarboxylate is a synthetic organic compound that belongs to the class of hydrazinecarboxylates. This compound features an indole moiety, which is a common structural motif in many biologically active molecules. The presence of the indole ring imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-[(1-methyl-1H-indol-3-yl)methylidene]hydrazinecarboxylate typically involves the condensation of ethyl hydrazinecarboxylate with an indole derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction may require a catalyst, such as acetic acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction conditions would be critical to achieving the desired product quality.
化学反応の分析
Types of Reactions
Ethyl (2Z)-2-[(1-methyl-1H-indol-3-yl)methylidene]hydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The indole ring can participate in electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl₃) and are carried out under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted indole compounds.
科学的研究の応用
Ethyl (2Z)-2-[(1-methyl-1H-indol-3-yl)methylidene]hydrazinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s indole moiety makes it a candidate for studying biological processes and interactions.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of ethyl (2Z)-2-[(1-methyl-1H-indol-3-yl)methylidene]hydrazinecarboxylate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and pathways.
類似化合物との比較
Similar Compounds
- Ethyl (2Z)-(hydroxyimino)(1H-indol-3-yl)ethanoate
- Imidazo[1,5-a]indol-3-ones
- Imidazo[1,5-a]pyridine derivatives
Uniqueness
Ethyl (2Z)-2-[(1-methyl-1H-indol-3-yl)methylidene]hydrazinecarboxylate is unique due to its specific structural features, such as the combination of the indole ring with the hydrazinecarboxylate moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
分子式 |
C13H15N3O2 |
|---|---|
分子量 |
245.28 g/mol |
IUPAC名 |
ethyl N-[(Z)-(1-methylindol-3-yl)methylideneamino]carbamate |
InChI |
InChI=1S/C13H15N3O2/c1-3-18-13(17)15-14-8-10-9-16(2)12-7-5-4-6-11(10)12/h4-9H,3H2,1-2H3,(H,15,17)/b14-8- |
InChIキー |
BSJFYWGNVTVHET-ZSOIEALJSA-N |
異性体SMILES |
CCOC(=O)N/N=C\C1=CN(C2=CC=CC=C21)C |
正規SMILES |
CCOC(=O)NN=CC1=CN(C2=CC=CC=C21)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11673715.png)
![3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide](/img/structure/B11673720.png)

![4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B11673732.png)
![N'-[(E)-(4-ethylphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11673735.png)
![N-[(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B11673738.png)
![N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]-N-phenylpropanamide](/img/structure/B11673749.png)
![N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11673754.png)
![3-[4-(2-methylpropyl)phenyl]-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11673776.png)
![N'-[(Z)-(4-methylphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11673787.png)
![ethyl (2Z)-2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11673791.png)
![N'-[(E)-(1H-Indol-3-YL)methylidene]-3-(5-methylfuran-2-YL)-1H-pyrazole-5-carbohydrazide](/img/structure/B11673792.png)
![(5E)-5-{[5-(3-Chloro-4-methylphenyl)furan-2-YL]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11673801.png)
![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11673809.png)
